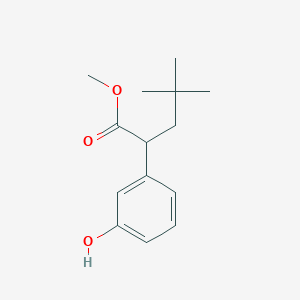
6-Chloro-2-cyclobutyl-7-ethyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-cyclobutyl-7-ethyl-7H-purine is a heterocyclic compound with the molecular formula C₁₁H₁₃ClN₄ . It is a derivative of purine, a fundamental structure in biochemistry, known for its role in the formation of nucleotides. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclobutyl group at the 2nd position, and an ethyl group at the 7th position of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclobutyl-7-ethyl-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Cyclobutylation: The cyclobutyl group is introduced via a cycloaddition reaction, often using cyclobutyl halides under basic conditions.
Ethylation: The ethyl group is added through an alkylation reaction, typically using ethyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large quantities of chlorinating agents in controlled environments.
Automated Cyclobutylation: Employing automated reactors to ensure consistent cyclobutyl group introduction.
Continuous Ethylation: Utilizing continuous flow reactors for the ethylation step to enhance efficiency and yield.
化学反応の分析
Types of Reactions
6-Chloro-2-cyclobutyl-7-ethyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The cyclobutyl group can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Aminated Derivatives: Formed through substitution of the chlorine atom with amines.
Oxidized Products: Various oxidized forms depending on the oxidizing agent used.
Cycloaddition Products: Larger ring systems formed through cycloaddition reactions.
科学的研究の応用
6-Chloro-2-cyclobutyl-7-ethyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-2-cyclobutyl-7-ethyl-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the cyclobutyl group contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
6-Chloropurine: Lacks the cyclobutyl and ethyl groups, making it less complex.
2-Cyclobutyl-7-ethylpurine: Similar structure but without the chlorine atom.
7-Ethylpurine: Lacks both the chlorine and cyclobutyl groups.
Uniqueness
6-Chloro-2-cyclobutyl-7-ethyl-7H-purine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom, cyclobutyl group, and ethyl group makes it a versatile compound for various applications.
特性
分子式 |
C11H13ClN4 |
|---|---|
分子量 |
236.70 g/mol |
IUPAC名 |
6-chloro-2-cyclobutyl-7-ethylpurine |
InChI |
InChI=1S/C11H13ClN4/c1-2-16-6-13-11-8(16)9(12)14-10(15-11)7-4-3-5-7/h6-7H,2-5H2,1H3 |
InChIキー |
WSWPFYGMIJBPGJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C1C(=NC(=N2)C3CCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


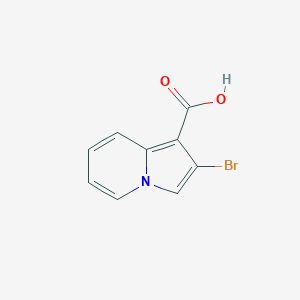
![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)

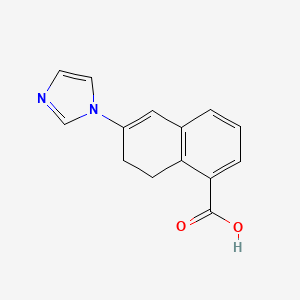

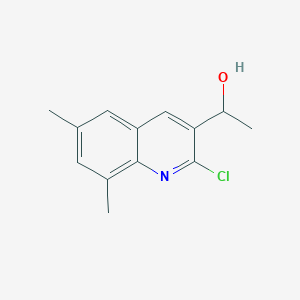

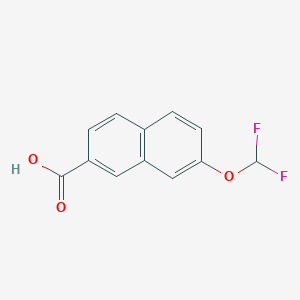
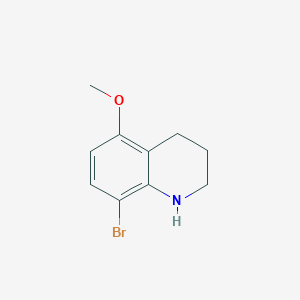
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)

